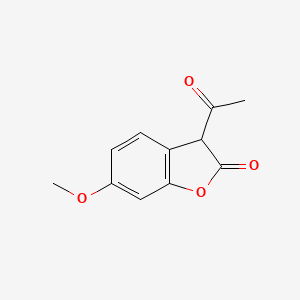

3-Acetyl-6-methoxybenzofuran-2(3H)-one

Description

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

3-acetyl-6-methoxy-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C11H10O4/c1-6(12)10-8-4-3-7(14-2)5-9(8)15-11(10)13/h3-5,10H,1-2H3 |

InChI Key |

PBZZRJNYRKPSBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C2=C(C=C(C=C2)OC)OC1=O |

Origin of Product |

United States |

Preparation Methods

Multistep Synthetic Approaches from Benzofuran Precursors

A notable synthetic route involves multistep transformations starting from benzofuran derivatives, as reported in a 2019 study on benzofuran derivatives with anticancer potential. The general procedure includes:

- Starting Material: Benzofuran-2(3H)-one derivatives substituted at position 6 with methoxy groups.

- Acetylation at Position 3: Introduction of the acetyl group at the 3-position is typically achieved via electrophilic substitution reactions using acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions.

- Methylation: The methoxy substituent at position 6 is introduced or confirmed by methylation using reagents like dimethyl sulfate.

- Bromination and Further Functionalization: Bromination reactions are employed to modify substituents on the benzofuran ring, often using N-bromosuccinimide (NBS) in solvents such as chloroform or acetic acid to selectively brominate methyl groups or carboxyl positions, facilitating further derivatization.

This synthetic scheme allows the preparation of 3-Acetyl-6-methoxybenzofuran-2(3H)-one and related derivatives with varying substituents, enhancing solubility and biological activity profiles.

Condensation and Cyclization Methods from Hydroxyphenylacetic Acid Derivatives

A patented method (WO2014071596A1) describes the preparation of benzofuran-2(3H)-one derivatives through condensation and cyclization reactions involving hydroxyphenylacetic acid derivatives. Key steps include:

- Starting Materials: (2-Hydroxyphenyl)acetic acid or its derivatives.

- Cyclization: The hydroxyphenylacetic acid undergoes intramolecular cyclization facilitated by acidic catalysts such as sulfuric acid or toluene-4-sulfonic acid.

- Use of Condensing Agents: Acetic anhydride or trimethyl orthoformate can be employed to promote dehydration and ring closure.

- Solvent Systems: Common solvents include toluene, chlorobenzene, and acetic acid, which support reflux conditions and azeotropic removal of water to drive the reaction forward.

- Methoxylation: Introduction of the methoxy group at position 6 can be achieved either by using methoxy-substituted hydroxyphenylacetic acid precursors or by methylation post-cyclization with methylating agents such as dimethyl sulfate or methyl iodide.

This approach yields 3-Acetyl-6-methoxybenzofuran-2(3H)-one with high purity and allows for scalability in industrial settings due to relatively straightforward reaction conditions.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methoxybenzofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in the development of new pharmaceuticals.

Industry: Used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methoxybenzofuran-2(3H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 3-Acetyl-6-methoxybenzofuran-2(3H)-one with structurally related compounds from the literature:

Key Findings

Substituent Effects on Physical State :

- Electron-donating groups (e.g., methoxy, ethoxy) enhance crystallinity, as seen in compound 3k (mp 74–76°C). In contrast, bulky or lipophilic groups (e.g., chloro in 3m ) result in oily forms .

- The acetyl group in the target compound likely reduces melting point compared to hydroxyl or trichloromethyl groups (e.g., 3 in , mp 186–189°C) due to decreased hydrogen bonding .

Synthetic Yields :

- Yields vary significantly with substituent complexity. For example, 3k (70% yield) with ethoxy groups is easier to synthesize than 3m (52% yield), where chloro substituents may introduce steric hindrance .

Electronic and Reactivity Profiles :

- The acetyl group (electron-withdrawing) in the target compound may increase electrophilicity at the ketone position, favoring nucleophilic additions. This contrasts with methoxymethylene derivatives (e.g., ), where the methylene group enables conjugation-based reactivity .

- Chloro substituents (e.g., 3m ) enhance lipophilicity, making such compounds suitable for hydrophobic applications .

Biological Activity: While direct pharmacological data for the target compound is unavailable, analogs like quinazolinones () demonstrate that electron-withdrawing groups (e.g., acetyl) enhance bioactivity.

Biological Activity

3-Acetyl-6-methoxybenzofuran-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity based on recent studies, including synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

3-Acetyl-6-methoxybenzofuran-2(3H)-one features both acetyl and methoxy groups, which influence its chemical reactivity and biological properties. The compound is synthesized through various methods, often involving palladium-catalyzed reactions or other organic synthesis techniques that yield derivatives with enhanced biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-Acetyl-6-methoxybenzofuran-2(3H)-one. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The compound demonstrated notable antiproliferative effects, with IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 180 |

| MDA-MB-231 | 3100 |

| A549 | 370 |

These results suggest that while the compound shows promise against certain cancer types, its efficacy may vary significantly depending on the cell line .

The mechanism by which 3-Acetyl-6-methoxybenzofuran-2(3H)-one exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, a critical process in cell division. This inhibition is correlated with increased apoptosis in treated cells, as evidenced by elevated levels of activated caspases (caspase 3/7) in cytotoxicity assays. The compound's ability to disrupt microtubule dynamics positions it as a potential lead for developing new antitumor agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for antimicrobial activity . Preliminary evaluations suggest that it possesses significant inhibitory effects against various bacterial strains, although specific data regarding minimum inhibitory concentrations (MICs) are still under investigation.

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-Acetyl-6-methoxybenzofuran-2(3H)-one, it is essential to compare it with structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Methoxybenzofuran-2(3H)-one | Lacks acetyl group | Lower reactivity and biological activity |

| 3-Acetylbenzofuran-2(3H)-one | Lacks methoxy group | Reduced solubility and interaction potential |

| 2-(3′,4′,5′-trimethoxybenzoyl) | Enhanced potency against multiple cell lines | Higher cytotoxicity observed |

The presence of both acetyl and methoxy groups in 3-Acetyl-6-methoxybenzofuran-2(3H)-one likely contributes to its enhanced biological activity compared to its analogs .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of benzofuran derivatives, including 3-Acetyl-6-methoxybenzofuran-2(3H)-one. For example, a study reported that derivatives with methoxy substitutions showed increased potency against cancer cells compared to unsubstituted analogs. The structure-activity relationship (SAR) analysis indicated that specific substitutions could significantly enhance anticancer efficacy .

Moreover, ongoing research aims to optimize these derivatives for better pharmacokinetic profiles and reduced side effects. The development of hybrid compounds combining benzofuran with other pharmacophores is also being explored to enhance therapeutic outcomes .

Q & A

Q. Advanced Synthesis Optimization

- Catalyst Screening : Chiral Lewis acids (e.g., L-proline derivatives) improve enantioselectivity in cyclization steps.

- Temperature Control : Low temperatures (−20°C) reduce side reactions during acetyl group introduction.

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates for ring-closing steps .

What mechanisms underlie the biological activity of benzofuranone derivatives, and how can they be probed experimentally?

Advanced Mechanistic Studies

The isobenzofuran-1(3H)-one core exhibits phytotoxic, antibacterial, and anti-HIV activities. Key mechanisms include:

- Enzyme Inhibition : Lactone rings interact with catalytic residues (e.g., HIV-1 protease).

- Redox Activity : Methoxy and acetyl groups participate in radical scavenging.

Validate via enzyme assays (IC₅₀ measurements) and molecular docking studies .

How does the stability of 3-Acetyl-6-methoxybenzofuran-2(3H)-one vary under different storage conditions?

Q. Stability Assessment

- Light Sensitivity : UV exposure degrades the lactone ring; store in amber vials.

- Temperature : Decomposition occurs above 100°C; store at 2–8°C for long-term stability.

- pH Sensitivity : Hydrolyzes in alkaline conditions (pH > 9); use buffered solutions during biological assays .

What methods enable regioselective functionalization of the benzofuranone scaffold?

Q. Advanced Functionalization

- Directing Groups : Acetyl groups direct electrophiles to the para position.

- Protecting Groups : Use TBS ethers to block hydroxyl groups during alkylation.

- Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions .

How can X-ray crystallography clarify structural ambiguities in substituted benzofuranones?

Advanced Structural Analysis

X-ray data reveal:

- Hydrogen Bonding : Lactone carbonyls form intermolecular bonds with methoxy groups (distance ~2.8 Å).

- Torsion Angles : Substituents like acetyl groups adopt planar conformations (angles < 10°) .

What computational approaches predict structure-activity relationships (SAR) for benzofuranone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.